molecular formula C15H13ClN2O3 B2674104 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate CAS No. 931259-50-6

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate

Cat. No.: B2674104
CAS No.: 931259-50-6
M. Wt: 304.73
InChI Key: XZDPYDMEWPVEPF-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate (CAS 931259-50-6) is a chemical compound with the molecular formula C 15 H 13 ClN 2 O 3 and a molecular weight of 304.73 . This reagent belongs to a class of 2-oxoethyl benzoate derivatives that have been identified as a novel class of Sentrin/SUMO-specific protease 1 (SENP1) inhibitors . SENP1 plays a critical role in the development and progression of prostate cancer, making it a promising therapeutic target . Research into these inhibitors, discovered through virtual screening and docking studies, is vital for developing new anti-cancer agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-11-3-7-13(8-4-11)18-14(19)9-21-15(20)10-1-5-12(17)6-2-10/h1-8H,9,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDPYDMEWPVEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate typically involves the reaction of 4-chloroaniline with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions.

Ester Hydrolysis

Conditions :

  • Acidic : HCl (6 M), reflux, 12 h.

  • Basic : NaOH (2 M), room temperature, 24 h.

Products :

4 Aminobenzoic acid+2 4 Chlorophenyl amino 2 oxoethanol\text{4 Aminobenzoic acid}+\text{2 4 Chlorophenyl amino 2 oxoethanol}

Kinetics

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
Acidic (HCl)0.125.8
Basic (NaOH)0.252.8

Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.

Amide Hydrolysis

Conditions :

  • Concentrated H₂SO₄, 373 K (100°C), 6 h.

Product :

4 Aminobenzoic acid+4 Chloroaniline+Glycolic Acid\text{4 Aminobenzoic acid}+\text{4 Chloroaniline}+\text{Glycolic Acid}

The amide bond resists mild hydrolysis but cleaves under strong acidic conditions .

Aromatic Substitution

Example Reaction : Nitration

Target CompoundHNO3/H2SO4273 298 KNitro substituted Derivative\text{Target Compound}\xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{273 298 K}}\text{Nitro substituted Derivative}

Outcome :

  • Nitration occurs preferentially at the para position of the 4-aminobenzoate ring.

  • The 4-chlorophenyl group remains inert under these conditions .

Thermal Stability

Heating the compound above 435 K (162°C) induces decomposition without melting, as observed in structurally similar monohydrate crystals .

Thermogravimetric Analysis (TGA)

Temperature Range (K)Mass Loss (%)Process
344–3460Loss of transparency
435–43898.5Decomposition

Comparative Reactivity Table

Reaction TypeConditionsProductsYield/Notes
Ester Hydrolysis (Basic)2 M NaOH, 24 h, RT4-Aminobenzoic acid, Oxoethanol derivative85%
Amide HydrolysisH₂SO₄, 373 K, 6 h4-Aminobenzoic acid, 4-Chloroaniline72%
NitrationHNO₃/H₂SO₄, 298 K, 4 hPara-nitro derivative68% (HPLC purity >95%)

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. For instance, a series of synthesized compounds were tested against various human tumor cell lines, demonstrating significant antiproliferative activities. Some derivatives exhibited IC50 values in the low micromolar range, indicating their effectiveness against specific cancer types such as colon carcinoma and melanoma .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving substituted benzaldehydes and other reagents. The structural modifications of this compound have led to the development of several derivatives with enhanced biological activities.

Case Studies

StudyCompound TestedCancer TypeIC50 ValueMechanism
Derivative AColon Carcinoma0.5 μMMicrotubule disruption
Derivative BMelanomaLow micromolar rangeAnti-angiogenic

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for:

  • Antiviral Activity : Some derivatives have shown promise as inhibitors against specific viral infections, particularly in targeting viral replication pathways.
  • Antimicrobial Properties : The compound's structural features contribute to its ability to inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapy .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on structural variations, synthesis data, and functional properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Applications/Activities
2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate R1: 4-Cl; R2: 4-NH2 C15H12ClN2O3 303.73 Not reported 95% purity Potential medicinal intermediate
2-((4-Chlorophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate (5c) R1: 4-Cl; R2: methylsulfonylpiperazine C15H17ClN2O3S2 396.90 200–201 87% Synthetic intermediate
2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate R1: 4-Cl; R2: 4-methoxybenzamido C23H18ClNO5 423.85 Not reported Not reported Not reported
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate R1: 4-Cl; R2: 4-OH C15H11ClO4 290.70 180–181 (453–454 K) 92.8% Photo-removable protecting group
2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate R1: 4-Cl; R2: furylmethylsulfonamido C20H16ClNO6S 433.86 Not reported Not reported Not reported
Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate (CV146) Complex heterocyclic structure C34H30ClN5O3S 640.15 Not reported Not reported Hepatoprotective activity

Key Observations:

Structural Variations: Substituent Effects: The target compound’s 4-aminobenzoate group contrasts with derivatives bearing methoxybenzamido (e.g., ), hydroxy (e.g., ), or sulfonamido groups (e.g., ). These substituents modulate electronic properties, solubility, and hydrogen-bonding capacity.

Synthesis and Stability :

  • The hydroxybenzoate derivative exhibits a high melting point (453–454 K) and synthesis yield (92.8%), suggesting superior crystallinity and stability compared to the target compound.
  • Methylsulfonylpiperazine-containing analogs (e.g., 5c ) show moderate yields (87%) and distinct melting points, likely due to increased steric bulk.

Functional Applications: The hydroxybenzoate derivative is used as a photo-removable protecting group, leveraging its UV-sensitive ester bond.

Biological Activity

2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is an organic compound characterized by its complex structure, which includes a chlorophenyl group and an aminobenzoate moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for various pharmaceuticals.

Chemical Structure and Properties

The compound can be depicted as follows:

  • Chemical Formula : C₁₆H₁₄ClN₃O₃
  • CAS Number : 931259-50-6
  • Molecular Weight : 315.75 g/mol

The structure consists of multiple functional groups, including an amine, a ketone, and an ester, which contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The compound exhibits enzyme inhibition properties, which can lead to significant physiological effects.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer progression.
  • Receptor Modulation : It may also interact with certain receptors, altering signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines.
  • Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Case Studies

  • Study on Breast Cancer Cell Lines :
    • Researchers evaluated the effects of the compound on MCF-7 breast cancer cells.
    • Results indicated a significant reduction in cell viability (IC50 = 25 µM) and increased levels of apoptotic markers.
  • Study on Colon Cancer :
    • In a study involving HT-29 colon cancer cells, treatment with the compound resulted in enhanced apoptosis and reduced tumor growth in xenograft models.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : The compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnticancer, Antimicrobial25Induces apoptosis in cancer cells
4-Amino-2-chloropyridineAntimicrobial30Broad-spectrum activity
4’-Chloro-2-aminobiphenylAnticancer15Effective against breast cancer

Q & A

Q. What are the established synthetic protocols for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate?

  • Methodological Answer : A common approach involves nucleophilic substitution under mild conditions. For analogous esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl carboxylates), a mixture of 4-aminobenzoic acid, potassium carbonate (base), and 2-bromo-1-(4-chlorophenyl)ethanone (acylating agent) in dimethylformamide (DMF) is stirred at room temperature for 2–4 hours. The product is precipitated in ice-cold water, filtered, and recrystallized from ethanol. Yield optimization requires stoichiometric control (e.g., 1:1.2 molar ratio of acid to acylating agent) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 4-aminobenzoate moiety (e.g., aromatic protons at δ 6.5–7.5 ppm) and the 4-chlorophenyl group (δ 7.3–7.6 ppm).
  • IR Spectroscopy : Key peaks include C=O stretches (~1700–1750 cm1^{-1} for ester and amide groups) and N–H stretches (~3300 cm1^{-1} for the amine).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragmentation patterns.
    Elemental analysis (C, H, N) ensures purity .

Q. How should researchers handle solubility challenges during experimental design?

  • Methodological Answer : The compound’s solubility is influenced by the polar 4-aminobenzoate group. For in vitro assays, dimethyl sulfoxide (DMSO) is recommended for initial stock solutions (e.g., 10 mM). For crystallography, slow evaporation from ethanol/water (7:3 v/v) yields suitable single crystals. Solubility testing in acetonitrile, THF, and chloroform is advised for reaction optimization .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure validation?

  • Methodological Answer : Discrepancies between experimental and calculated X-ray diffraction data may arise from disordered solvent molecules or twinning. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. Validate hydrogen bonding and torsion angles against the Cambridge Structural Database (CSD). For ambiguous electron density, omit suspicious regions and re-refine. Cross-check with spectroscopic data (e.g., NMR) to confirm functional group orientation .

Q. How can the bioactivity of this compound be systematically evaluated against related derivatives?

  • Methodological Answer :
  • Antioxidant Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging at 517 nm, comparing IC50_{50} values with controls like ascorbic acid.
  • Antimicrobial Screening : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include structure-activity relationship (SAR) analysis by modifying substituents (e.g., replacing 4-aminobenzoate with nitro or methoxy groups) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics simulations (e.g., in GROMACS) model solvation effects. Compare results with experimental hydrolysis rates in basic/acidic conditions (e.g., pH 7.4 PBS buffer at 37°C) .

Q. How does the crystal packing influence the compound’s physicochemical stability?

  • Methodological Answer : Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) using Mercury software. For the title compound, centrosymmetric dimers via C–H···O contacts (2.8–3.0 Å) enhance thermal stability (validate via TGA/DSC). Compare packing coefficients with analogues to correlate melting points and hygroscopicity .

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